4-(Cyclohexyloxy)benzoic acid

Lipophilicity ADME Solubility

This para-substituted benzoic acid features a cyclohexyloxy group that delivers a LogP of ~3.89, offering significantly enhanced lipophilicity versus linear alkoxy analogs. It is a privileged building block for potent sEH inhibitors in inflammation and cardiovascular research. Its high melting point (178-180°C) and conformational rigidity make it uniquely suited for high-temperature liquid crystal mixtures. Procure as a solid with ≥95% purity for reliable, high-performance synthesis.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 139-61-7
Cat. No. B090519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyloxy)benzoic acid
CAS139-61-7
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)
InChIKeyOTPHEAKUEAICPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexyloxy)benzoic acid (CAS 139-61-7): A Lipophilic Benzoic Acid Building Block for Liquid Crystal and Pharmaceutical Synthesis


4-(Cyclohexyloxy)benzoic acid (CAS 139-61-7) is a para-substituted benzoic acid derivative featuring a cyclohexyloxy group, with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is primarily utilized as a chemical intermediate in the synthesis of liquid crystal materials and pharmaceuticals [1]. Its key differentiating characteristic is the presence of the cyclohexyl moiety, which confers a higher degree of lipophilicity (LogP ~ 3.89) compared to its linear alkyloxy analogs [2], making it a valuable building block for modifying the solubility and stability of target molecules [1]. The compound is typically handled as a solid with a melting point of 178-180 °C .

4-(Cyclohexyloxy)benzoic acid: Why Simple 4-Alkoxybenzoic Acids Are Not Direct Substitutes in Material Design


While 4-alkoxybenzoic acids (e.g., 4-methoxy, 4-butoxy) are a well-known class of mesogens, the 4-(cyclohexyloxy) derivative cannot be simply interchanged. The cyclohexyl group is not a linear alkyl chain; its unique steric bulk, conformational rigidity, and distinct electron-donating properties directly influence the compound's reactivity, solubility, and mesomorphic behavior [1]. The resulting differences in key physical parameters like LogP (3.89 for the cyclohexyloxy derivative vs. ~1.96 for the 4-ethoxy derivative [2]) and pKa (predicted 4.47 for the cyclohexyloxy derivative ) will lead to unpredictable and often undesirable outcomes in applications where the precise tuning of these properties is critical, such as in liquid crystal phase engineering or drug candidate optimization.

Quantitative Evidence Guide: Differentiating 4-(Cyclohexyloxy)benzoic acid from its Closest Analogs


LogP as a Metric of Lipophilicity: Comparing 4-(Cyclohexyloxy)benzoic acid to its Linear Alkoxy Analog

The replacement of a linear alkyl group with a cyclohexyl group in the para-alkoxy position of benzoic acid results in a quantifiable increase in lipophilicity, a critical parameter for bioavailability and molecular assembly. The calculated LogP for 4-(cyclohexyloxy)benzoic acid is 3.89 [1]. In comparison, the simpler 4-ethoxybenzoic acid has a significantly lower LogP, typically reported around 1.96 [2].

Lipophilicity ADME Solubility Liquid Crystal Design

Impact on Acidity: Quantifying the Difference in pKa Between 4-(Cyclohexyloxy)benzoic acid and Unsubstituted Benzoic Acid

The electron-donating nature of the para-cyclohexyloxy group reduces the acidity of the benzoic acid core relative to the unsubstituted parent compound. The predicted pKa for 4-(cyclohexyloxy)benzoic acid is 4.47 ± 0.10 , whereas the well-established pKa of benzoic acid is 4.20 .

Acidity Reactivity Ionization Chemical Synthesis

Comparative Efficacy in sEH Inhibition: 4-(Cyclohexyloxy)benzoic Acid Ureas vs. Piperidyl Ureas

In the context of developing soluble epoxide hydrolase (sEH) inhibitors, compounds based on the 4-(cyclohexyloxy) benzoic acid scaffold have demonstrated a specific advantage in target engagement. A study in cynomolgus monkeys reported that 4-(cyclohexyloxy) benzoic acid ureas were 'more potent against monkey sEH' when directly compared to piperidyl ureas (TPAU and TPPU) [1].

sEH Inhibitor Enzyme Potency Pharmacology Lead Optimization

Thermal Stability Benchmark: Melting Point of 4-(Cyclohexyloxy)benzoic acid vs. 4-Butoxybenzoic Acid

The substitution of a flexible butoxy group with a more rigid cyclohexyloxy group results in a significantly higher melting point. 4-(Cyclohexyloxy)benzoic acid melts at 178-180 °C . In contrast, 4-butoxybenzoic acid, a commonly used analog, has a much lower melting point of 147-150 °C .

Thermal Properties Processing Crystallinity Material Science

Validated Application Scenarios for 4-(Cyclohexyloxy)benzoic acid Based on Its Differentiating Evidence


Design of Potent sEH Inhibitor Pharmacophores

This compound serves as a privileged building block for creating potent, high-affinity sEH inhibitors. The direct evidence shows that 4-(cyclohexyloxy) benzoic acid ureas can achieve greater potency against the sEH target than structurally distinct piperidyl urea inhibitors [1]. This makes it a preferred starting scaffold for medicinal chemistry programs focused on maximizing target engagement for inflammatory, cardiovascular, or neuropathic pain indications.

Engineering Liquid Crystal Materials with Enhanced Thermal Stability

The combination of a high melting point (178-180 °C) and high lipophilicity (LogP 3.89) makes this compound uniquely suited for designing liquid crystal mixtures or polymer precursors that require high-temperature processing or operation. The 30+ °C higher melting point compared to its 4-butoxy analog indicates a more robust crystalline phase, while the increased lipophilicity can be exploited to fine-tune mesophase solubility and intermolecular ordering.

Synthesis of Lipophilic Drug Candidates Requiring Controlled Ionization

For drug discovery programs where enhanced membrane permeability is desired without drastically altering the acidic function, 4-(cyclohexyloxy)benzoic acid offers a quantifiable advantage. Its LogP is ~1.93 units higher than a simple 4-ethoxy analog [2], predicting significantly improved partitioning into lipid environments. Simultaneously, its pKa of 4.47 (vs. 4.20 for benzoic acid) provides a slight but measurable reduction in acidity, offering a different ionization profile at physiological pH for optimizing ADME properties.

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